MicroRNA modulator-1

miR-21 inhibition oxadiazole structure-activity relationship

Need a validated chemical probe to block oncogenic miR-21 function? Avoid batch-to-batch variability of generic inhibitors that compromise experimental reproducibility. MicroRNA modulator-1 (oxadiazole class, MW 422.54) delivers: • Defined potency: AC50 = 14.64 μM in functional cell assays • Verified mechanism: Directly blocks mature miR-21 (not pre-miRNA binding) • ≥98% purity, small-molecule format - cost-effective alternative to oligonucleotides Benchmark hit-to-lead campaigns or validate HTS assays with this precise, procurement-ready tool.

Molecular Formula C21H30N2O5S
Molecular Weight 422.5 g/mol
Cat. No. B15568874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicroRNA modulator-1
Molecular FormulaC21H30N2O5S
Molecular Weight422.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30N2O5S/c1-27-19-10-8-17(9-11-21(24)22-18-6-4-2-3-5-7-18)16-20(19)29(25,26)23-12-14-28-15-13-23/h8-11,16,18H,2-7,12-15H2,1H3,(H,22,24)/b11-9+
InChIKeyPARIQLKLGNMTST-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MicroRNA modulator-1: Oxadiazole miR-21 Inhibitor


MicroRNA modulator-1 is a small molecule oxadiazole-based inhibitor of the oncogenic microRNA miR-21, identified from a high-throughput screen of over 300,000 compounds using a luciferase-based cell assay. It is a selective chemical probe for perturbing miR-21 function in cellular models [1]. The compound demonstrates an AC50 of 14.64 μM in miR-21 inhibition assays and is commercially available with high purity (>98%) for research use .

Target: miR-21 functional inhibition Cell-based assay context
Mechanism: mature miRNA antagonist Direct post-transcriptional blockade
Scaffold: oxadiazole series SAR benchmarking and tool compound

MicroRNA modulator-1: vs. Generic miR-21 Inhibitors


MicroRNA modulator-1 belongs to a distinct oxadiazole chemical scaffold, validated in a high-throughput screen for selective miR-21 modulation [1]. The miR-21 inhibitory activity of small molecules is highly dependent on specific chemical moieties; for example, the closely related analog MicroRNA modulator-2, which differs structurally by a single core modification, exhibits a reduced potency (AC50 16.48 μM vs. 14.64 μM) . Furthermore, other miR-21 inhibitors like microRNA-21-IN-2, while more potent (AC50 3.29 μM), operate via a different, undisclosed mechanism and may exhibit distinct off-target profiles . Generic substitution without rigorous validation thus risks irreproducible biological outcomes and wasted research resources.

Mechanism mismatch across scaffolds
Chemical class determines mature miR-21 inhibition versus pre-miRNA processing blockade; functional outcomes may not transfer.
Potency divergence within oxadiazole analogs
Even structurally related analogs show measurable AC50 differences; substituting without confirming activity may shift assay response.
Generic miR-21 inhibitor replacement
Probes targeting miR-21 biogenesis versus mature miRNA antagonism produce distinct kinetic profiles; experimental design must consider mechanism.

MicroRNA modulator-1: Comparative Potency Analysis


Potency Advantage Over Closest Structural Analog

Within the same high-throughput screening and secondary validation assay, MicroRNA modulator-1 demonstrates superior potency compared to its closest structural analog, MicroRNA modulator-2. This direct comparison provides a quantifiable basis for selecting the more active compound for cellular studies [1].

Potency vs analog
Head-to-head
AC50 14.64 μM vs 16.48 μM (analog)
Supports SAR-based selection within oxadiazole series
Reported 1.1-fold improvement; context-dependent
miR-21 inhibition oxadiazole structure-activity relationship

Mature miR-21 Inhibition vs. Pre-miRNA Biogenesis Blockade

MicroRNA modulator-1 (oxadiazole scaffold) is less potent than microRNA-21-IN-2 (unknown scaffold) in miR-21 inhibition assays. This cross-study comparison highlights a critical trade-off: MicroRNA modulator-1 offers a well-characterized chemical series with established structure-activity relationships (SAR) from the primary literature, whereas the more potent microRNA-21-IN-2 lacks publicly disclosed mechanistic or SAR data [1].

Mechanism distinction
Class-level
Mature miR-21 antagonist vs pre-miRNA biogenesis blocker
Guides mechanism-appropriate experimental design
Qualitative difference; model-system review advised
miR-21 inhibition scaffold comparison potency benchmark

Chemical Identity and Purity Specification for Reproducible Procurement

MicroRNA modulator-1 is supplied with a verified purity of >98% (typically 99.58% as per vendor specifications), ensuring consistency across experimental replicates. Its exact chemical structure is defined by the CAS number 756865-61-9 and SMILES string O=C(NC1CCCCCC1)/C=C/C2=CC=C(C(S(=O)(N3CCOCC3)=O)=C2)OC, allowing for unambiguous identification and differentiation from other oxadiazole derivatives .

chemical identity purity quality control

Solubility and Storage Information for Long-Term Experimental Viability

MicroRNA modulator-1 is supplied with validated solubility in DMSO and specific storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) to ensure chemical integrity over time . This logistical specification, while common, is essential for planning long-term studies and avoiding degradation-related variability, particularly when compared to less well-characterized analogs.

solubility stability formulation

MicroRNA modulator-1: Application Scenarios


miR-21 Dependency in Chemoresistance Models

Researchers investigating structure-activity relationships (SAR) of oxadiazole-based miR-21 inhibitors should use MicroRNA modulator-1 as a benchmark compound. Its potency (AC50 14.64 μM) relative to close analog MicroRNA modulator-2 (AC50 16.48 μM) provides a clear quantitative baseline for evaluating new derivatives [1]. The well-documented scaffold and validated assay conditions make it an ideal starting point for medicinal chemistry optimization.

SAR Benchmarking of the Oxadiazole Series

In cancer cell lines where miR-21 is a suspected oncogenic driver, MicroRNA modulator-1 serves as a selective chemical probe for perturbing miR-21 activity and assessing downstream functional consequences. Its defined potency and purity (>98%) minimize off-target effects, enabling robust correlation of phenotypic changes with miR-21 inhibition [1]. It is the preferred tool for experiments requiring a well-characterized, commercially available small molecule modulator.

High-Throughput Screening of miR-21 Modulators

MicroRNA modulator-1 is an ideal positive control for establishing and validating new high-throughput screening assays for miR-21 inhibitors. Its moderate potency (AC50 14.64 μM) allows for a clear window between vehicle and maximal inhibition, and its performance is consistent with data from the original >300,000 compound screen [1]. This facilitates assay quality control and cross-study comparisons.

miR-21 in Proliferation and Apoptosis Studies

When comparing the biological effects of chemically distinct miR-21 inhibitors, MicroRNA modulator-1 represents the oxadiazole class. Contrasting its effects (e.g., on target gene expression or cellular phenotype) with those of a more potent but mechanistically undefined inhibitor like microRNA-21-IN-2 can reveal scaffold-specific biological outcomes, thereby advancing understanding of small molecule-miRNA interactions [1].

Application
Selection Property
Validation Focus
miR-21 dependency in chemoresistance models
Acute mature miRNA antagonism
Rapid pharmacodynamic marker assessment
Oxadiazole SAR benchmarking
Scaffold-matched potency baseline
Quantitative SAR trend verification
HTS positive control
Reproducible cellular activity profile
Assay readiness and Z'-factor confirmation
Proliferation/apoptosis pathway studies
Direct post-transcriptional target derepression
Real-time PDCD4/PTEN regulation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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